2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid
Description
This compound features a benzoic acid core substituted at the ortho position with a 2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido group. The structure integrates a cyanoacrylamide linker, a 4-methylthiazole moiety, and a carboxylic acid group, which collectively influence its electronic, steric, and solubility properties. Its synthesis likely employs a Knoevenagel condensation between cyanoacetylaminobenzoic acid derivatives and appropriate aldehydes, as demonstrated in analogous compounds .
Properties
IUPAC Name |
2-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-9-13(22-8-17-9)6-10(7-16)14(19)18-12-5-3-2-4-11(12)15(20)21/h2-6,8H,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQAQHOIWHJHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazole ring is replaced by a cyano group using reagents like sodium cyanide.
Coupling with Benzoic Acid: The final step involves coupling the thiazole derivative with benzoic acid. This can be achieved through an amide bond formation reaction, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving thiazole derivatives.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of the thiazole ring.
Industry: Utilized in the development of dyes and pigments, given its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions disrupt normal biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound belongs to a broader class of thiazole-containing benzoic acid derivatives. Below is a detailed comparison with structurally similar analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences:
Thiazole Substitution: The target compound’s 4-methylthiazole-5-yl group differs from the 2-methylthiazole-4-yl in compounds. Positional changes alter electronic properties (e.g., dipole moments) and steric hindrance, impacting binding affinity in biological systems .
Linker and Functional Groups: The cyanoacrylamide linker in the target compound introduces rigidity and conjugation, which may improve binding to enzymatic pockets (e.g., kinase inhibitors) compared to simpler acetamido or acetic acid linkers . Carboxylic acid positioning (ortho vs. meta) influences solubility and intermolecular interactions. Ortho-substituted benzoic acids often exhibit lower solubility due to intramolecular hydrogen bonding .
Biological Relevance: While direct bioactivity data for the target compound is absent, structurally related thiazoles (e.g., MPEP in ) demonstrate anxiolytic effects via mGlu5 receptor antagonism. The 4-methylthiazole moiety in the target compound may similarly modulate CNS targets . The cyano group’s electron-withdrawing nature could enhance reactivity in covalent binding scenarios, a feature absent in non-cyano analogs .
Research Findings and Implications
- Synthetic Routes: The Knoevenagel condensation method () is critical for constructing the cyanoacrylamide scaffold. This reaction’s efficiency depends on aldehyde electrophilicity and solvent polarity, with yields varying among analogs .
- Computational Insights: Density functional theory (DFT) studies () and wavefunction analysis tools like Multiwfn () could predict the target compound’s reactivity, charge distribution, and interaction profiles relative to analogs. For example, the exact exchange term in DFT may better model the cyano group’s electronic effects .
Biological Activity
The compound 2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid is a synthetic organic molecule that has gained attention in medicinal chemistry. Its unique structural characteristics, particularly the presence of a thiazole ring and a cyano group, suggest potential therapeutic applications, particularly in the field of drug discovery. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid is , with a molecular weight of approximately 286.31 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways. The thiazole ring is known to enhance the binding affinity to biological targets, while the cyano group may play a role in modulating enzymatic activity. Preliminary studies suggest that the compound may act as an inhibitor of certain inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Biological Activity
Research has indicated that 2-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid exhibits several biological activities:
- Antimicrobial Properties : Initial assays have shown that the compound possesses antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in cellular models, suggesting applications in treating inflammatory diseases.
- Anticancer Potential : Some studies have indicated that it may inhibit cancer cell proliferation through specific apoptotic pathways.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
